molecular formula C11H11N3 B12283792 3-Pyrimidin-5-yl-benzylamine

3-Pyrimidin-5-yl-benzylamine

Cat. No.: B12283792
M. Wt: 185.22 g/mol
InChI Key: VTATZKNDHNLJOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pyrimidin-5-yl-benzylamine is a heterocyclic compound that features a pyrimidine ring attached to a benzylamine group Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrimidin-5-yl-benzylamine typically involves the reaction of pyrimidine derivatives with benzylamine. One common method is the nucleophilic substitution reaction where a halogenated pyrimidine reacts with benzylamine under basic conditions. For example, 5-bromopyrimidine can be reacted with benzylamine in the presence of a base like potassium carbonate to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Pyrimidin-5-yl-benzylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

    Substitution: The benzylamine group can participate in substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted benzylamine derivatives.

Scientific Research Applications

3-Pyrimidin-5-yl-benzylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Pyrimidin-5-yl-benzylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases, leading to the disruption of signaling pathways involved in cell growth and proliferation. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pyrimidin-5-yl-benzylamine is unique due to the presence of the benzylamine group, which enhances its reactivity and potential for functionalization. This makes it a versatile intermediate in the synthesis of various biologically active compounds and materials.

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

(3-pyrimidin-5-ylphenyl)methanamine

InChI

InChI=1S/C11H11N3/c12-5-9-2-1-3-10(4-9)11-6-13-8-14-7-11/h1-4,6-8H,5,12H2

InChI Key

VTATZKNDHNLJOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=CN=C2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.